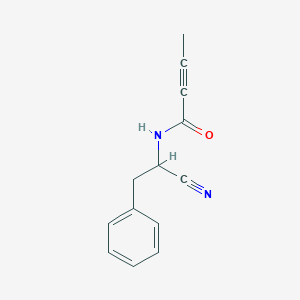

N-(1-Cyano-2-phenylethyl)but-2-ynamide

Description

Properties

IUPAC Name |

N-(1-cyano-2-phenylethyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCROFSMLCPKSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC(CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-phenylethyl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyl cyanoacetate under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, often using a catalytic amount of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired ynamide .

Industrial Production Methods

Industrial production of N-(1-Cyano-2-phenylethyl)but-2-ynamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N-(1-Cyano-2-phenylethyl)but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-phenylethyl)but-2-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electron-withdrawing cyano group, which stabilizes reaction intermediates and transition states .

Comparison with Similar Compounds

Data Tables

Research Implications and Gaps

- Reactivity : The ynamide group in the target compound may exhibit unique cycloaddition or catalytic behavior compared to saturated carboxamides .

- Therapeutic Potential: Structural analogs suggest possible antiviral or enzyme-inhibitory applications, but direct studies are needed .

- Safety: Limited toxicological data for cyano-ynamides necessitate further profiling .

Biological Activity

N-(1-Cyano-2-phenylethyl)but-2-ynamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy in various assays.

Synthesis and Characterization

The synthesis of N-(1-Cyano-2-phenylethyl)but-2-ynamide typically involves the reaction of but-2-ynamide with 1-cyano-2-phenylethylamine. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Antioxidant Activity

N-(1-Cyano-2-phenylethyl)but-2-ynamide has been evaluated for its antioxidant potential. In studies assessing DPPH radical scavenging activity, compounds structurally similar to N-(1-Cyano-2-phenylethyl)but-2-ynamide demonstrated significant antioxidant properties. For instance, a related compound showed an IC50 value of 56.26 ± 3.18 μM, indicating robust radical scavenging capabilities compared to standard antioxidants like N-acetylcysteine (IC50 = 105.9 ± 1.1 μM) .

Enzyme Inhibition Studies

The compound has also been tested for its inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : Compounds similar to N-(1-Cyano-2-phenylethyl)but-2-ynamide have shown potent inhibition against α-glucosidase, with IC50 values significantly lower than standard acarbose (IC50 = 841 ± 1.73 μM). For example, a related derivative exhibited an IC50 of 13.2 ± 0.34 μM .

- β-Glucuronidase Inhibition : The inhibition of β-glucuronidase is another area where these compounds have shown promise. A derivative achieved an IC50 of 0.003 ± 0.09 μM, indicating a high level of potency compared to the standard D-Saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 μM) .

- Cholinesterase Inhibition : Studies have indicated that derivatives of this compound exhibit varying degrees of inhibition against butyrylcholinesterase and acetylcholinesterase, with some showing IC50 values comparable to known inhibitors like eserine .

Case Studies and Research Findings

Several studies have documented the biological activities associated with N-(1-Cyano-2-phenylethyl)but-2-ynamide and its derivatives:

Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for N-(1-Cyano-2-phenylethyl)but-2-ynamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds like (Z)-N-allylic 2-alkynamides are synthesized via Pd(II)-catalyzed asymmetric reactions, with careful control of stereochemistry using chiral ligands . Optimization strategies include:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands to enhance enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction yields by stabilizing intermediates.

- Temperature Gradients : Lower temperatures (0–25°C) minimize side reactions during condensation steps .

Advanced: How can computational methods like DFT predict the electronic properties of N-(1-Cyano-2-phenylethyl)but-2-ynamide?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G level is used to:

- Geometry Optimization : Determine the lowest-energy conformer, highlighting robust core ring conformations and flexible side chains.

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., 3.2–4.1 eV) to assess chemical reactivity and charge transfer potential.

- Infrared (IR) Assignments : Match computed vibrational frequencies (400–4000 cm⁻¹) to experimental spectra for functional group validation .

Basic: What analytical techniques are essential for characterizing the structural purity of this compound?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 2.5–3.0 ppm for alkyne protons; δ 120–130 ppm for cyano carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]⁺ peaks at m/z 300.67) .

- HPLC : Chiral columns resolve stereoisomers, with retention times (e.g., 9.89 min) used to assess enantiomeric excess .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

To address discrepancies:

- Dose-Response Curves : Compare EC₅₀ values across assays (e.g., antiviral IC₅₀ vs. neurotransmitter EC₅₀) to identify context-dependent effects.

- Receptor Profiling : Use radioligand binding assays (e.g., for dopamine D₂ receptors) to quantify affinity (Kᵢ) and rule off-target effects.

- Meta-Analysis : Aggregate data from structural analogs (e.g., anti-ZIKV quinazolines) to identify conserved pharmacophores .

Advanced: How does the stereochemistry of N-(1-Cyano-2-phenylethyl)but-2-ynamide influence its biological interactions?

Methodological Answer:

Stereochemical effects are assessed via:

- Chiral Synthesis : Use of enantiopure starting materials (e.g., (S)-1-cyano-2-phenylethylamine) to produce stereoisomers.

- Molecular Docking : Simulate interactions with target proteins (e.g., ZIKV NS5 polymerase) to identify enantiomer-specific binding modes.

- Biological Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in cell-based models (e.g., 10 µM vs. 45 µM for antiviral activity) .

Advanced: What in vitro models assess the pharmacokinetic properties of N-(1-Cyano-2-phenylethyl)but-2-ynamide?

Methodological Answer:

Key models include:

- Caco-2 Monolayers : Measure permeability (Papp) to predict intestinal absorption (e.g., Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).

- Microsomal Stability Tests : Incubate with liver microsomes to calculate half-life (t₁/₂) and metabolic clearance.

- Plasma Protein Binding : Use ultrafiltration to quantify unbound fraction (e.g., <5% binding suggests favorable distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.